molecular formula C23H18FN3O4S B2812279 (Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 866342-29-2

(Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2812279
CAS No.: 866342-29-2
M. Wt: 451.47
InChI Key: MJMQWDGRWHBLNY-RWEWTDSWSA-N
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Description

“(Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide” is a synthetic chromene derivative characterized by a fused benzopyran core substituted with a tosylhydrazone moiety and a 3-fluorophenyl carboxamide group. The (Z)-configuration of the hydrazone group is critical for its stereochemical stability and biological interactions. The compound’s structural uniqueness lies in the combination of electron-withdrawing fluorine on the phenyl ring and the sulfonamide-based tosylhydrazone, which may enhance its solubility and binding affinity to biological targets .

Properties

IUPAC Name

(2Z)-N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O4S/c1-15-9-11-19(12-10-15)32(29,30)27-26-23-20(13-16-5-2-3-8-21(16)31-23)22(28)25-18-7-4-6-17(24)14-18/h2-14,27H,1H3,(H,25,28)/b26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMQWDGRWHBLNY-RWEWTDSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Formation of the Tosylhydrazono Moiety: The tosylhydrazono group is usually formed by reacting the chromene derivative with tosylhydrazine under mild conditions.

    Final Coupling Reaction: The final step involves coupling the fluorophenyl and tosylhydrazono-substituted chromene with a carboxamide group using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core or the fluorophenyl group.

    Reduction: Reduction reactions may target the tosylhydrazono moiety, potentially converting it to a hydrazine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the chromene core and the tosylhydrazono group. It could be studied for its potential as an anti-inflammatory, antioxidant, or anticancer agent.

Medicine

In medicine, derivatives of chromenes are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The fluorophenyl group may enhance binding affinity, while the tosylhydrazono moiety could facilitate interactions with specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromene Derivatives

Compound Name Key Substituents Electronic Effects Potential Applications References
(Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide (Target Compound) 3-fluorophenyl, tosylhydrazone Electron-withdrawing fluorine enhances polarity; sulfonamide improves solubility Anticancer, enzyme inhibition (hypothesized)
(Z)-N-(4-ethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide 4-ethoxyphenyl, tosylhydrazone Electron-donating ethoxy group increases lipophilicity Antimicrobial activity (inferred from analogs)
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 5-chloro-2-fluorophenyl, 4-chlorophenyl Dual halogen substitution enhances steric bulk and halogen bonding Potential kinase inhibition (structural analogy)
(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 2-methoxyphenyl, 3-methoxyphenyl imino Methoxy groups enhance π-stacking and solubility Photodynamic therapy (speculative, based on chromophore properties)

Key Observations

Tosylhydrazone vs. Imino Groups: The tosylhydrazone moiety in the target compound may offer superior hydrogen-bonding capacity compared to imino-substituted analogs (e.g., ), enhancing interactions with enzymatic active sites .

Solubility and Pharmacokinetics: The sulfonamide group in the tosylhydrazone likely improves aqueous solubility relative to non-sulfonylated analogs, a critical factor for bioavailability . Halogenated analogs (e.g., ) exhibit higher lipophilicity, which may favor blood-brain barrier penetration but reduce solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels routes described for similar chromene-carboxamides, such as condensation of hydrazones with activated carbonyl intermediates (see for analogous methods) .

Fluorine substitution (as in the target compound) is associated with enhanced selectivity in kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes for (Z)-N-(3-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the chromene core via cyclization of a 2-hydroxyacetophenone derivative under acidic/basic conditions.
  • Step 2 : Condensation with 3-fluoroaniline to introduce the fluorophenyl group.
  • Step 3 : Tosylhydrazone formation using tosyl hydrazine under reflux in ethanol or dioxane. Critical factors include temperature control (70–90°C), solvent choice (e.g., ethanol for solubility), and catalyst use (e.g., p-TsOH) to enhance yield (60–75%) .

Q. What analytical techniques are recommended for structural characterization?

  • NMR Spectroscopy : Confirm stereochemistry (Z-configuration) and substituent positions via 1^1H and 13^{13}C NMR.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+^+ at m/z ~495).
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. How is the compound screened for initial biological activity?

  • Enzyme Inhibition Assays : Test against targets like AKR1B10 using spectrophotometric methods (IC50_{50} values <1 µM reported for analogs).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7) with EC50_{50} values compared to normal cells .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

  • Fluorophenyl Group : Enhances target binding via hydrophobic interactions.
  • Tosylhydrazone Moiety : Critical for competitive enzyme inhibition (e.g., AKR1B10).
  • Methoxy Substituents : Improve solubility and metabolic stability but may reduce potency if steric hindrance occurs. Example: Methyl groups at phenyl positions increase IC50_{50} by 2-fold due to altered binding .

Q. How can low yields during synthesis be mitigated?

  • Optimize Solvent Systems : Switch from ethanol to dioxane for better intermediate solubility.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate imine formation.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure product .

Q. How should contradictory data in biological assays be addressed?

  • Assay Conditions : Standardize pH (7.4), temperature (37°C), and substrate concentration.
  • Control Experiments : Validate enzyme activity with known inhibitors (e.g., epalrestat for AKR1B10).
  • Statistical Analysis : Use ANOVA to assess variability across replicates .

Q. What advanced techniques resolve ambiguous structural data?

  • X-ray Crystallography : Confirm Z-configuration and intermolecular interactions.
  • Computational Modeling : DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) for reactivity insights.
  • HPLC-MS/MS : Quantify impurities (<2%) and degradation products .

Q. What reaction mechanisms govern tosylhydrazone reactivity?

Tosylhydrazones undergo:

  • Bamford-Stevens Reaction : Base-induced elimination to form carbenes.
  • Cycloadditions : [3+2] reactions with dipolarophiles under thermal conditions. Mechanistic studies via kinetic isotope effects (KIE) and trapping experiments are recommended .

Q. How is toxicity balanced with therapeutic efficacy?

  • In Silico ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity.
  • In Vivo Studies : Dose-dependent toxicity assessments in rodent models (LD50_{50} >500 mg/kg preferred).
  • Metabolite Profiling : Identify and modify reactive metabolites (e.g., quinone intermediates) .

Q. What strategies identify molecular targets in complex systems?

  • Affinity Chromatography : Immobilize the compound to pull down binding proteins.
  • Thermal Proteome Profiling (TPP) : Detect target engagement via protein stability shifts.
  • CRISPR Screening : Genome-wide KO libraries to pinpoint synthetic lethal interactions .

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